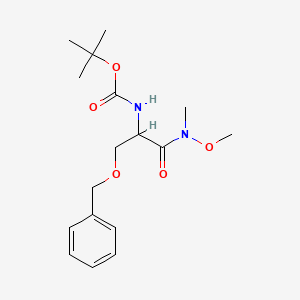
(4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one include:
- 4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-methyl-1,3-thiazol-5(4H)-one
- 4-(Ethoxymethylene)-2-methyl-1,3-oxazin-5(4H)-one .
Uniqueness
What sets this compound apart is its specific structure, which includes an ethoxymethylene group attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H9NO3/c1-3-10-4-6-7(9)11-5(2)8-6/h4H,3H2,1-2H3 |
Clé InChI |
GMAZJRMDSJHENL-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C1C(=O)OC(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8545463.png)



![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
![3-Formyl-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester](/img/structure/B8545505.png)







